4-[(1S)-1-azaniumylethyl]benzoate
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Overview
Description
4-[(1S)-1-azaniumylethyl]benzoate is an organic compound with the chemical formula C10H13NO2. It is a white crystalline powder that is soluble in organic solvents such as alcohols and ethers . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(1S)-1-azaniumylethyl]benzoate can be achieved through several methods. One common synthetic route involves the reaction of methyl benzoate with 1-aminoethyl bromide under alkaline conditions . This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(1S)-1-azaniumylethyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(1S)-1-azaniumylethyl]benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1S)-1-azaniumylethyl]benzoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites . The compound’s effects are mediated through its ability to bind to and modulate the activity of these enzymes, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
4-[(1S)-1-azaniumylethyl]benzoate can be compared with other similar compounds such as benzocaine and ethyl 4-aminobenzoate . These compounds share structural similarities but differ in their specific functional groups and applications. For example:
Benzocaine: A local anesthetic used in topical pain relief products.
Ethyl 4-aminobenzoate: Another local anesthetic with similar applications to benzocaine. The uniqueness of this compound lies in its specific chemical structure and its diverse range of applications in scientific research and industry.
Properties
IUPAC Name |
4-[(1S)-1-azaniumylethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMBVGSUFFPAFE-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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